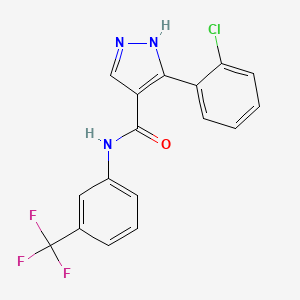
HIF-2|A agonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIF-2|A agonist 3 is a compound that targets hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological processes, including angiogenesis, erythropoiesis, and cellular metabolism. The compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where it can modulate the hypoxic environment of tumors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIF-2|A agonist 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to introduce the desired chemical properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
HIF-2|A agonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
HIF-2|A agonist 3 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the hypoxia-inducible factor pathway and its role in various chemical processes.
Biology: Researchers use this compound to investigate cellular responses to hypoxia and the regulation of gene expression.
Medicine: The compound shows promise in cancer therapy, particularly in targeting hypoxic tumor microenvironments to inhibit tumor growth and metastasis.
Industry: this compound is explored for its potential in developing new therapeutic agents and diagnostic tools.
Mécanisme D'action
HIF-2|A agonist 3 exerts its effects by binding to the HIF-2α subunit, stabilizing the transcription factor under hypoxic conditions. This binding prevents the degradation of HIF-2α, allowing it to translocate to the nucleus and activate the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolic adaptation. The compound specifically targets the HIF-2α pathway, making it a valuable tool for modulating hypoxic responses in various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
HIF-1α agonists: These compounds target the HIF-1α subunit, which shares similar functions with HIF-2α but has distinct regulatory roles.
Prolyl hydroxylase inhibitors: These inhibitors prevent the degradation of HIF-α subunits by inhibiting prolyl hydroxylase enzymes, leading to the stabilization of HIF-1α and HIF-2α.
VEGF inhibitors: These compounds target the vascular endothelial growth factor pathway, which is downstream of HIF signaling and plays a crucial role in angiogenesis.
Uniqueness
HIF-2|A agonist 3 is unique in its selective targeting of the HIF-2α subunit, providing a more specific approach to modulating hypoxic responses compared to broader HIF inhibitors or VEGF inhibitors. This selectivity reduces potential off-target effects and enhances the therapeutic potential of the compound in treating diseases associated with hypoxia.
Propriétés
Formule moléculaire |
C17H11ClF3N3O |
|---|---|
Poids moléculaire |
365.7 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H11ClF3N3O/c18-14-7-2-1-6-12(14)15-13(9-22-24-15)16(25)23-11-5-3-4-10(8-11)17(19,20)21/h1-9H,(H,22,24)(H,23,25) |
Clé InChI |
MMBOCZDDWIBGDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


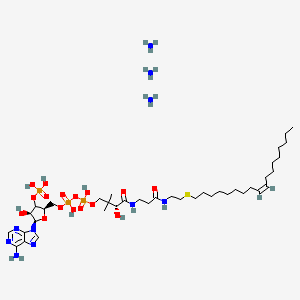
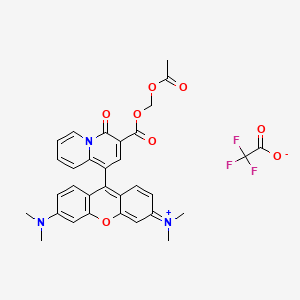

![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
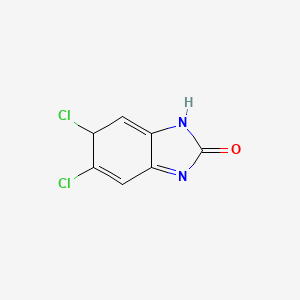
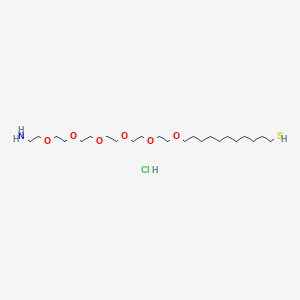
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
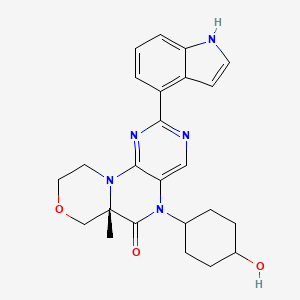
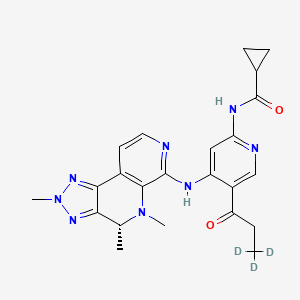
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)

![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
